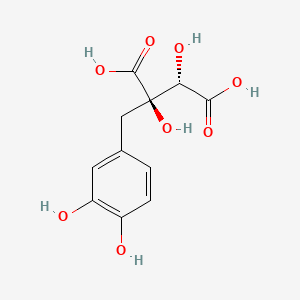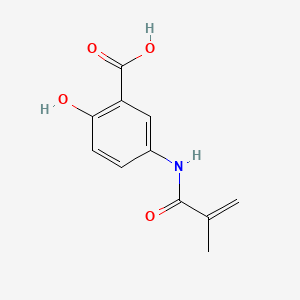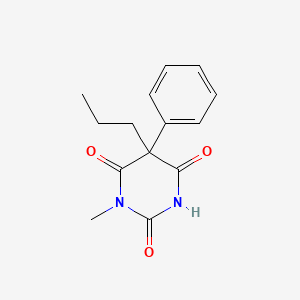
1-(2,6-Diméthylphénylamino)-2-diméthylaminopropane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane involves a series of chemical reactions, starting from basic organic compounds to the target molecule. Zólyomi, Zubovics, and Toldy (1983) elaborated a convenient synthesis method, using 2-bromopropionyl-1-14C chloride as a radioactive key intermediate. This method involved an improved reduction of N-(2-dimethylaminopropionyl)-2,6-dimethylaniline (Zólyomi, G., Zubovics, Z., & Toldy, L., 1983).
Molecular Structure Analysis
The molecular structure of 1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane has been characterized using various analytical techniques. Yu et al. (2011) prepared 2-(Dimethylamino)-1,3-dithiocyanatopropane as a key intermediate, and the crystal structures of the compound and its isomer were determined by X-ray single-crystal diffraction. This provided insights into the bond lengths and the stabilization of the crystal structure through weak hydrogen bonds and van der Waals forces (Yu, G.-p., Yi, M., Zhuo, L., Gang, W., & Li, Z.-m., 2011).
Chemical Reactions and Properties
1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane participates in a variety of chemical reactions due to its functional groups. The compound's reactivity has been explored in contexts such as the removal of byproducts in carbohydrate chemistry, where 3-(dimethylamino)-1-propylamine was found effective in anomeric deacylation reactions, highlighting the versatility of dimethylamino functional groups in synthetic chemistry (Andersen, S. M., Heuckendorff, M., & Jensen, H. H., 2015).
Applications De Recherche Scientifique
Agents antiarythmiques
Applications :
- Optimisation de la conception moléculaire :
Chimie des polymères et polymères sensibles
Applications :
- Polymères thermo- et pH-sensibles : Techniques de polymérisation :
Catalyse et nanomatériaux
Applications :
- Catalyseur hétérogène:
Études conformationnelles et biopolymères
Applications :
- Comportement des biopolymères:
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Tocainide , is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the generation and propagation of action potentials in neurons and muscle, and its modulation can have significant effects on cellular excitability .
Mode of Action
Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers .
Biochemical Pathways
The compound’s interaction with sodium channels leads to dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . This modulation of ion conductance can affect various biochemical pathways, particularly those involved in the generation and propagation of electrical signals in the heart and nervous system .
Pharmacokinetics
Following oral administration, the bioavailability of Tocainide approaches 100 percent, and is unaffected by food
Result of Action
The molecular and cellular effects of Tocainide’s action primarily involve the reduction of cellular excitability. By decreasing sodium and potassium conductance, the compound reduces the ability of cells to generate and propagate action potentials . This can lead to a decrease in abnormal electrical activity in the heart, helping to control arrhythmias .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of Tocainide.
Propriétés
IUPAC Name |
1-N-(2,6-dimethylphenyl)-2-N,2-N-dimethylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-10-7-6-8-11(2)13(10)14-9-12(3)15(4)5/h6-8,12,14H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUPJNFHCWHPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201003926 | |
| Record name | N~1~-(2,6-Dimethylphenyl)-N~2~,N~2~-dimethylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83843-49-6 | |
| Record name | Gyki 23107 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083843496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~-(2,6-Dimethylphenyl)-N~2~,N~2~-dimethylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3S)-3-[4-(4-carbamimidoylphenoxy)butanoylamino]-4-[[(2S)-1-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1214087.png)




